6-(bromomethyl)-2H-chromen-2-one
CAS No.: 50465-95-7
Cat. No.: VC11990938
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50465-95-7 |
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Molecular Formula | C10H7BrO2 |
Molecular Weight | 239.06 g/mol |
IUPAC Name | 6-(bromomethyl)chromen-2-one |
Standard InChI | InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 |
Standard InChI Key | LGVQLJNXNWRMNU-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)O2)C=C1CBr |
Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(Bromomethyl)-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone backbone. The bromomethyl substituent at the 6-position introduces a reactive site for nucleophilic substitution, enabling diverse functionalization. Key structural parameters include:
Property | Value | Source Citation |
---|---|---|
Molecular formula | ||
Molecular weight | 239.065 g/mol | |
Exact mass | 237.963 Da | |
LogP (partition coeff.) | 2.687 | |
Topological polar SA | 30.21 Ų |
The bromine atom’s electronegativity (2.96 on the Pauling scale) enhances the electrophilicity of the methyl group, facilitating reactions with amines, thiols, and other nucleophiles .
Spectral Characteristics
While the provided sources lack explicit spectral data for 6-(bromomethyl)-2H-chromen-2-one, analogous bromocoumarins exhibit distinct NMR and IR profiles. For example, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one shows carbonyl stretches at 1727 cm and C-Br vibrations near 650 cm . -NMR typically displays aromatic protons between δ 7.2–8.5 ppm and methylene protons (CHBr) as singlets near δ 4.3–4.7 ppm .
Synthesis and Manufacturing
Bromination of 6-Methylcoumarin
The most common synthesis involves radical bromination of 6-methyl-2H-chromen-2-one (7) using -bromosuccinimide (NBS) in carbon tetrachloride (CCl) under reflux :
Reaction Conditions
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Substrate: 6-Methylcoumarin (1.00 g, 6.24 mmol)
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Reagents: NBS (1.11 g, 6.24 mmol), AIBN (102 mg, 0.624 mmol)
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Solvent: CCl (25 mL)
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Temperature: 90°C (reflux)
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Duration: 10 hours
This method achieves moderate yields (~70%) but requires careful purification via column chromatography (petroleum ether:ethyl acetate = 5:1) .
Alternative Routes
Patent literature (WO2006/26368 A2) describes scalable protocols using bromine gas or HBr in acetic acid, though these methods risk over-bromination . Microwave-assisted bromination has been explored for reduced reaction times but remains experimental.
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The bromomethyl group undergoes facile displacement with nucleophiles, enabling access to:
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Dithiocarbamates: Reaction with amines and carbon disulfide (CS) yields coumarin-dithiocarbamate hybrids like ID-1–ID-20, which exhibit IC values of 1.2–8.7 µM against HCT116 colorectal cancer cells .
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Heterocyclic Amines: Treatment with pyrazolo[1,5-a]pyrimidine precursors produces compounds such as 7c, showing IC = 2.70 µM against HepG2 liver cancer .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce biaryl motifs, enhancing π-stacking interactions in DNA intercalators. For example, coupling with 4-methoxyphenylboronic acid yields derivatives with improved topoisomerase II inhibition .
Pharmaceutical Applications
Anticancer Agents
Key Derivatives and Activities
Compound Class | Target Cell Line | IC (µM) | Citation |
---|---|---|---|
Coumarin-dithiocarbamate | HCT116 (CRC) | 1.2–8.7 | |
Pyrazolo[1,5-a]pyrimidine | HepG2 (liver) | 2.70 | |
1,3,4-Thiadiazole | HepG2 | 4.90 |
Mechanistic studies suggest these compounds induce apoptosis via mitochondrial depolarization and caspase-3 activation .
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